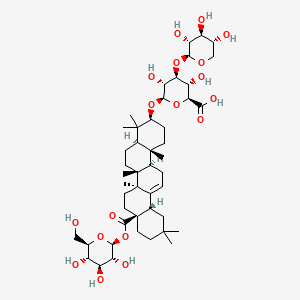

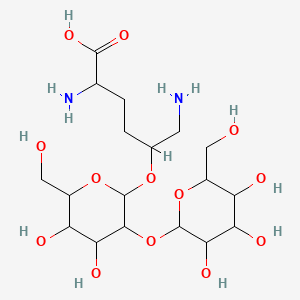

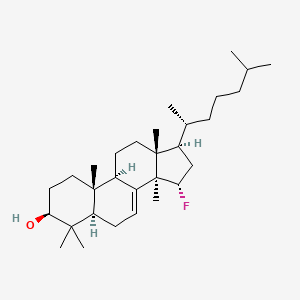

![molecular formula C10H9F3O2 B1256070 Ácido 3-[2-(trifluorometil)fenil]propanoico CAS No. 94022-99-8](/img/structure/B1256070.png)

Ácido 3-[2-(trifluorometil)fenil]propanoico

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 3-[2-(Trifluoromethyl)phenyl]propanoic acid often involves the Grignard reaction and oxidation processes. For example, 1-[3-(Trifluoromethyl)phenyl]-2-propanone was synthesized from 1-bromo-3-(trifluoromethyl)benzene, showing an overall yield of 82.5% under specific conditions involving Na2Cr2O7, H2SO4, and CuBr as a catalyst at 5℃ (Qiao Lin-lin, 2009). Another method developed for the synthesis of 1-[3-(trifluoromethyl) phenyl]-2-propanone from m-trifluoromethylaniline utilized diazotization and an improved Meerwein arylation reaction, achieving a total yield of up to 90% (Li Li, 2007).

Molecular Structure Analysis

Conformational studies of partially fluorinated carboxylic acids, closely related to 3-[2-(Trifluoromethyl)phenyl]propanoic acid, reveal rich conformational landscapes. High-resolution spectroscopic studies have confirmed the presence of dominant conformers in such compounds, emphasizing the impact of fluorination on molecular structure and behavior (Wei‐chuwan Lin et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving 3-[2-(Trifluoromethyl)phenyl]propanoic acid derivatives demonstrate versatility. For instance, 3-(Trichlorogermyl)propanoic acid reacts with phenylmagnesium bromide to yield various products, highlighting the reactivity of the β-carboxylic functional group under different conditions (Z. Qiang et al., 2010).

Physical Properties Analysis

The physical properties of compounds like 3-[2-(Trifluoromethyl)phenyl]propanoic acid are crucial for their application in material science and chemistry. For instance, the study on conformational analysis of 3,3,3-trifluoro-2-(trifluoromethyl)propanoic acid provides insights into the effect of fluorination on the physical properties of carboxylic acids, including their conformational preferences and rotational spectra (Javix Thomas et al., 2016).

Chemical Properties Analysis

The chemical properties of 3-[2-(Trifluoromethyl)phenyl]propanoic acid derivatives, such as their reactivity in various chemical reactions, are of significant interest. The synthesis and reactivity studies of related compounds, such as 3-(trichlorogermyl)propanoic acid and its reactions with phenylmagnesium bromide, shed light on the unique properties of the β-carboxylic functional group in these compounds (Z. Qiang et al., 2010).

Aplicaciones Científicas De Investigación

Bloque de construcción de síntesis orgánica

Ácido 3-[2-(trifluorometil)fenil]propanoico: sirve como un bloque de construcción versátil en la síntesis orgánica. Su grupo trifluorometilo mejora la lipofilia y la estabilidad metabólica de los compuestos resultantes, lo que lo hace valioso para crear nuevas entidades químicas con posibles propiedades terapéuticas .

Química medicinal

En la química medicinal, este compuesto se utiliza para desarrollar nuevos candidatos a fármacos. La presencia del grupo trifluorometilo puede alterar significativamente la actividad biológica de los farmacóforos, lo que potencialmente lleva al descubrimiento de nuevos fármacos con perfiles de eficacia y seguridad mejorados .

Química agrícola

Los investigadores en química agrícola exploran el uso de This compound para la síntesis de herbicidas y pesticidas. Su motivo estructural es común en compuestos que exhiben toxicidad selectiva hacia plagas y malezas, contribuyendo a las estrategias de protección de cultivos .

Ciencia de los materiales

En la ciencia de los materiales, este ácido puede ser un precursor para la síntesis de polímeros y recubrimientos. La incorporación de grupos fenilo fluorados puede impartir propiedades únicas, como resistencia a solventes, aceites y agentes atmosféricos, que son cruciales para el desarrollo de materiales avanzados .

Patrón de referencia analítico

Debido a su estructura y propiedades bien definidas, This compound se utiliza como patrón de referencia en química analítica. Ayuda a la calibración de instrumentos y la validación de métodos analíticos, asegurando la precisión y exactitud en el análisis químico .

Investigación bioquímica

Este compuesto también es de interés en la investigación bioquímica, donde puede utilizarse para estudiar las interacciones enzima-sustrato, particularmente con enzimas que metabolizan ácidos aromáticos. Comprender estas interacciones puede proporcionar información sobre las vías metabólicas y el diseño de inhibidores enzimáticos .

Safety and Hazards

“3-[2-(Trifluoromethyl)phenyl]propanoic acid” is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Propiedades

IUPAC Name |

3-[2-(trifluoromethyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2/c11-10(12,13)8-4-2-1-3-7(8)5-6-9(14)15/h1-4H,5-6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTDVNFDGHHHPEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCC(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70916649 | |

| Record name | 3-[2-(Trifluoromethyl)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70916649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

94022-99-8 | |

| Record name | 2-(Trifluoromethyl)benzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94022-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[2-(Trifluoromethyl)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70916649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[o-(α,α,α-trifluorotolyl)]propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.092.316 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

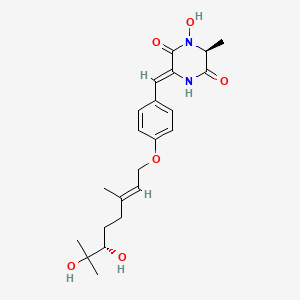

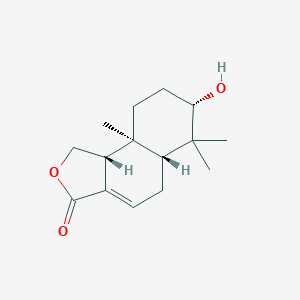

![(9R,13R)-1,13-dimethyl-10-(oxolan-2-ylmethyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol](/img/structure/B1255987.png)

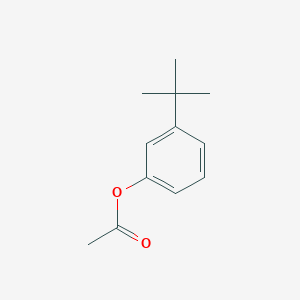

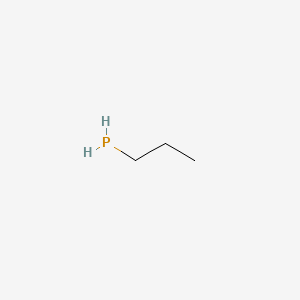

![(1R,2S,4aR,4bR,7R,9aR,10S,10aR)-2-fluoro-1-methyl-8-methylidene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid](/img/structure/B1255996.png)

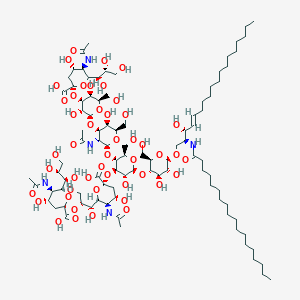

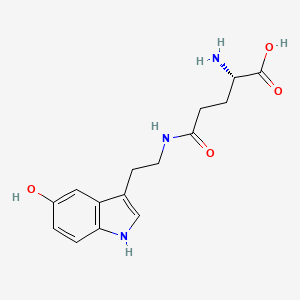

![1,3-Bis(24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(13),2,4(8),9,11,14(22),15,17(21)-octaen-23-yl)propan-2-one](/img/structure/B1255999.png)

![(1S,5R,13R,14R,15S,17R,18R)-10-methoxy-4-methyl-12,16-dioxa-4-azahexacyclo[9.7.1.01,13.05,18.07,19.015,17]nonadeca-7(19),8,10-trien-14-ol](/img/structure/B1256008.png)